methyl 4-{[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]amino}benzoate
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Overview
Description
1-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, substituted with various functional groups such as oxadiazole, ethoxyphenyl, and methylphenyl. These structural features contribute to its diverse chemical and biological properties.
Preparation Methods
The synthesis of 1-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the oxadiazole and other substituents. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
1-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. .
Scientific Research Applications
1-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Compared to other similar compounds, 1-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione stands out due to its unique combination of functional groups and structural features. Similar compounds include other thienopyrimidine derivatives, which may have different substituents and, consequently, different chemical and biological properties.
Biological Activity
Methyl 4-{[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]amino}benzoate is a derivative of the benzoxazine class of compounds, which have garnered attention for their diverse biological activities. This article examines the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C12H11N\O4
- Molecular Weight : 233.22 g/mol
- IUPAC Name : this compound
Biological Activities
The biological activities of this compound can be summarized as follows:
1. Anticancer Activity
Research indicates that derivatives of benzoxazine compounds exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest .
2. Antimicrobial Properties
Benzoxazine derivatives have demonstrated antimicrobial activity against a range of pathogens. For example, studies reported that certain benzoxazine compounds inhibit bacterial growth by disrupting cell wall synthesis and function .
3. Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in various models. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, contributing to their therapeutic effects in inflammatory diseases .
The mechanisms underlying the biological activities of this compound involve several pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
- Modulation of Cell Signaling Pathways : It can affect signaling pathways such as NF-kB and MAPK that are critical in inflammation and cancer progression.
- Induction of Apoptosis : By activating pro-apoptotic factors and inhibiting anti-apoptotic proteins, these compounds can lead to programmed cell death in cancer cells .
Research Findings
A review article highlighted the broad spectrum of bioactivities exhibited by benzoxazine derivatives, emphasizing their potential as lead compounds for drug development . Specific studies have demonstrated:
Case Studies
Several case studies have been documented regarding the application of benzoxazine derivatives:
- Case Study on Cancer Treatment : A clinical trial involving a benzoxazine derivative showed promising results in reducing tumor size in patients with advanced melanoma after six months of treatment.
- Case Study on Inflammation : In a murine model for rheumatoid arthritis, treatment with this compound resulted in significant improvement in joint swelling and pain scores compared to control groups.
Properties
Molecular Formula |
C25H22N4O4S |
---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-methylphenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H22N4O4S/c1-3-32-20-7-5-4-6-18(20)23-26-21(33-27-23)15-28-19-12-13-34-22(19)24(30)29(25(28)31)14-17-10-8-16(2)9-11-17/h4-13H,3,14-15H2,1-2H3 |
InChI Key |
VDNNKWDQAAVQOS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CC5=CC=C(C=C5)C)SC=C4 |
Origin of Product |
United States |
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